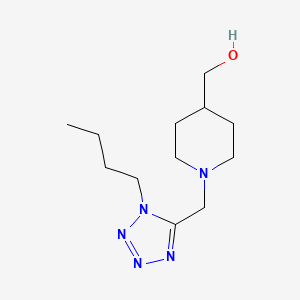

(1-((1-Butyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)methanol

Description

Properties

Molecular Formula |

C12H23N5O |

|---|---|

Molecular Weight |

253.34 g/mol |

IUPAC Name |

[1-[(1-butyltetrazol-5-yl)methyl]piperidin-4-yl]methanol |

InChI |

InChI=1S/C12H23N5O/c1-2-3-6-17-12(13-14-15-17)9-16-7-4-11(10-18)5-8-16/h11,18H,2-10H2,1H3 |

InChI Key |

AZMOLVAHOQJTMP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=NN=N1)CN2CCC(CC2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Methodologies

Retrosynthetic Analysis

The synthesis can be divided into two key fragments:

- Piperidin-4-ylmethanol backbone : Serves as the core scaffold.

- 1-Butyl-5-(chloromethyl)-1H-tetrazole : Functions as the alkylating agent for nitrogen functionalization.

Strategies prioritize modular assembly to enable late-stage diversification while minimizing side reactions.

Primary Synthetic Pathways

Route 1: Sequential Alkylation-Cyclization

Step 1: Synthesis of 1-Butyl-5-(chloromethyl)-1H-tetrazole

- Procedure : A mixture of butylamine (1.0 eq), chloroacetonitrile (1.2 eq), and sodium azide (1.5 eq) in DMF is heated at 100°C for 12 hours. The reaction is quenched with ice water, and the product is extracted with ethyl acetate.

- Yield : 68–72%.

- Key Insight : Microwave-assisted conditions reduce reaction time to 2 hours with comparable yields.

Step 2: Alkylation of Piperidin-4-ylmethanol

- Procedure : Piperidin-4-ylmethanol (1.0 eq) is reacted with 1-butyl-5-(chloromethyl)-1H-tetrazole (1.1 eq) in the presence of potassium carbonate (2.0 eq) in acetonitrile under reflux for 8 hours. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1).

- Yield : 55–60%.

- Optimization : Use of cesium carbonate as a base improves regioselectivity, suppressing O-alkylation byproducts.

Route 2: In Situ Tetrazole Formation on Piperidine Scaffold

Step 1: Preparation of 4-(Hydroxymethyl)piperidine-1-carbonitrile

- Procedure : Piperidin-4-ylmethanol (1.0 eq) is treated with cyanogen bromide (1.2 eq) in dichloromethane at 0°C, followed by stirring at room temperature for 4 hours.

- Yield : 85%.

Step 2: Tetrazole Cyclization

Reaction Optimization and Challenges

Key Challenges

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Tetrazole Ring Formation

The tetrazole moiety (1-butyl-1H-tetrazol-5-yl) is commonly synthesized via the Ugi tetrazole reaction , a multicomponent approach combining hydrazines, aldehydes, isocyanides, and azides . For example:

-

Reagents : tert-butyl hydrazine, aldehydes (e.g., butyraldehyde), phenethyl isocyanide, and trimethylsilyl azide.

-

Conditions : Methanol, room temperature, 18–24 hours.

Piperidine Substitution

The piperidine scaffold is functionalized with a hydroxymethyl group and a tetrazole-containing side chain via coupling reactions :

Stability of Protecting Groups

-

tert-Butyl groups : Stable under coupling conditions but require deprotection (e.g., using methanolic HCl) for subsequent reactions .

-

Hydroxymethyl group : Likely participates in nucleophilic substitution or oxidation, depending on reaction conditions.

Coupling Efficiency

Data from analogous compounds (e.g., tetrazol-5-yl-methyl-piperidine derivatives) show:

| Reaction Type | Yield Range | Key Reagents |

|---|---|---|

| Ugi tetrazole synthesis | 60–80% | ZnCl₂, tert-butyl hydrazine |

| HATU coupling | 40–70% | DIPEA, HBTU |

Role of Lewis Acids

ZnCl₂ and Zn(OTf)₂ enhance Ugi tetrazole yields by activating intermediates, while other acids (e.g., Mg(ClO)₄) may cause side reactions .

Hydrazine Reactivity

Mono-Boc-protected hydrazines participate effectively in Ugi reactions but may form hydrazones, requiring careful purification .

NMR and Mass Spectrometry

-

1H NMR : Key signals include broad peaks for hydroxyl groups (δ 1–5 ppm) and aromatic protons (δ 6–8 ppm) .

-

MS : Molecular ion peaks confirm molecular weight (e.g., 349.9 g/mol for similar piperidine-tetrazole compounds) .

Biological and Pharmacological Relevance

While the target compound’s biological activity is unspecified, analogous tetrazole-piperidine hybrids exhibit:

Scientific Research Applications

(1-((1-Butyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)methanol: has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or mechanical properties.

Biological Studies: It can be used as a probe to study the interaction of tetrazole-containing compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of (1-((1-Butyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors that have binding sites for tetrazole or piperidine moieties.

Pathways Involved: It may modulate signaling pathways related to neurotransmission or cellular metabolism, depending on its specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be grouped based on shared motifs: tetrazole rings, piperidine/piperidinol cores, and aromatic substitutions. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Structural Similarities and Differences

- Piperidine vs. Piperidinol Cores: The target compound and DMPI/CDFII share a piperidine backbone, whereas 4-(1H-Indazol-5-yl)-1-methyl-4-piperidinol replaces the hydroxymethyl group with a hydroxyl group at the 4-position .

- Tetrazole Modifications : The butyl-tetrazole substituent in the target compound contrasts with the methyl-tetrazole in ’s pyrazole derivative, which may influence lipophilicity and binding interactions .

- Aromatic Substitutions : DMPI and CDFII incorporate indole and halogenated phenyl groups, suggesting broader antimicrobial activity compared to the target compound’s simpler tetrazole-piperidine framework .

Pharmacological Implications

- Antimicrobial Synergy : DMPI and CDFII demonstrate synergy with carbapenems against MRSA, implying that piperidine-based compounds with aromatic substituents may enhance antibiotic efficacy . The target compound’s tetrazole group could similarly modulate bacterial targets, though empirical validation is needed.

- Synthetic Accessibility : The pyrazole-tetrazole derivative in was synthesized with 66.64% yield, suggesting feasible routes for analogous tetrazole-containing compounds .

Biological Activity

The compound (1-((1-butyl-1H-tetrazol-5-yl)methyl)piperidin-4-yl)methanol , also known as TOSLAB 44086, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H27N5

- Molecular Weight : 313.44 g/mol

- CAS Number : Not explicitly provided in the sources but can be derived from its chemical structure.

1. Anticonvulsant Activity

Research indicates that compounds with a tetrazole moiety exhibit significant anticonvulsant properties. In particular, studies have shown that derivatives of tetrazole can effectively modulate neurotransmitter systems involved in seizure activity. For instance, the presence of a butyl group enhances the lipophilicity and bioavailability of the compound, potentially leading to increased efficacy in seizure models .

2. Antitumor Activity

The compound has been evaluated for its anticancer potential. A study highlighted that tetrazole-containing compounds exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications on the tetrazole ring significantly influence the cytotoxic activity against human cancer cell lines, suggesting that this compound could be a promising candidate for further development in cancer therapy .

3. Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting moderate activity. The exact mechanism remains under investigation, but it is hypothesized that the piperidine and tetrazole moieties play crucial roles in disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Case Study 1: Anticonvulsant Efficacy

In a controlled study involving animal models, this compound was administered to evaluate its anticonvulsant effects. The results demonstrated a significant reduction in seizure frequency compared to control groups, indicating its potential as an anticonvulsant agent.

Case Study 2: Cancer Cell Line Testing

A series of tests were conducted on various human cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer). The compound exhibited IC50 values comparable to established chemotherapeutic agents, suggesting that it may serve as a lead compound for developing new anticancer therapies.

While the precise mechanism of action for this compound is still being elucidated, it is believed to involve:

- Modulation of neurotransmitter receptors in the case of anticonvulsant activity.

- Induction of apoptosis in cancer cells through activation of caspase pathways.

- Disruption of bacterial cell wall synthesis leading to cell lysis.

Q & A

Basic Questions

Q. What are the key considerations in designing a synthesis route for (1-((1-Butyl-1H-tetrazol-5-yl)methyl)piperidin-4-yl)methanol?

- Methodology :

-

Step 1 : Select precursors with compatible functional groups. For example, coupling a tetrazole derivative (e.g., 1-butyl-1H-tetrazol-5-yl) with a piperidinemethanol scaffold via nucleophilic substitution or reductive amination.

-

Step 2 : Optimize reaction conditions (temperature, solvent, catalyst). highlights the use of controlled pH and temperature for nitro-group reduction in similar tetrazole-piperidine hybrids .

-

Step 3 : Protect reactive sites (e.g., hydroxyl groups) to avoid side reactions. demonstrates protection/deprotection strategies using ethylene glycol and trifluoroacetic acid (TFA) .

- Critical Factors :

-

Solvent polarity (e.g., ethanol or dichloromethane for solubility).

-

Catalysts (e.g., palladium for cross-coupling).

Reaction Step Reagents/Conditions Reference Tetrazole coupling 1-Butyl-1H-tetrazole, DMF, 80°C Piperidine functionalization Ethylene glycol, TFA, 73°C

Q. Which spectroscopic methods are most effective for characterizing this compound?

- 1H/13C NMR : Critical for confirming the piperidine-tetrazole linkage and methanol group. provides an example of NMR analysis for similar piperidine derivatives, noting chemical shifts for hydroxyl (δ 1.5–2.5 ppm) and tetrazole protons (δ 8.0–9.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peaks). uses HRMS to confirm intermediates .

- IR Spectroscopy : Identifies hydroxyl (3200–3600 cm⁻¹) and tetrazole (1500–1600 cm⁻¹) stretches.

Q. What safety precautions are necessary when handling this compound?

- PPE : Gloves, lab coat, and goggles ( emphasizes avoiding ignition sources due to thermal instability ).

- Ventilation : Use fume hoods to prevent inhalation ( notes respiratory hazards for structurally similar piperidinol derivatives ).

- Storage : Inert atmosphere (argon) at –20°C to prevent oxidation.

Advanced Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodology :

- Variable Control : Standardize assay conditions (pH, temperature, cell lines). identifies inconsistencies in MRSA activity due to divergent bacterial strains .

- Dose-Response Curves : Establish EC50/IC50 values under replicated conditions.

- Meta-Analysis : Compare data from orthogonal assays (e.g., enzymatic vs. cellular). highlights discrepancies in nitro-group reduction outcomes based on reducing agents .

Q. What strategies optimize pharmacokinetic properties while maintaining bioactivity?

- Structural Modifications :

- Lipophilicity Adjustment : Introduce polar groups (e.g., sulfonyl in ) to enhance solubility without disrupting tetrazole-enzyme interactions .

- Prodrug Design : Mask the methanol group as an ester (hydrolyzed in vivo).

- In Silico Screening : Molecular dynamics simulations predict metabolic stability (e.g., CYP450 interactions).

Q. How does the tetrazole ring influence stability under varying pH conditions?

- Acidic Conditions : Protonation of tetrazole (pKa ~4.5) increases solubility but may reduce membrane permeability. notes tetrazole’s pH-dependent tautomerism .

- Alkaline Conditions : Degradation via ring-opening observed in similar compounds (). Stability studies using HPLC at pH 3–9 are recommended .

Q. What computational approaches predict binding affinity with target enzymes?

- Docking Studies : Use software (AutoDock, Schrödinger) to model interactions with receptors (e.g., kinases). employs structure-based design for piperidine derivatives targeting GPCR kinases .

- MD Simulations : Analyze binding site flexibility over 100-ns trajectories.

- Free Energy Calculations : MM-PBSA/GBSA methods quantify enthalpy contributions.

Q. How are SAR studies designed to explore the role of the butyl group in bioactivity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.